2-Hydroxybenzaldehyde phenylhydrazone

Catalog No.
S1973025
CAS No.
614-65-3
M.F
C13H12N2O
M. Wt
212.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxybenzaldehyde phenylhydrazone

CAS Number

614-65-3

Product Name

2-Hydroxybenzaldehyde phenylhydrazone

IUPAC Name

2-[(E)-(phenylhydrazinylidene)methyl]phenol

Molecular Formula

C13H12N2O

Molecular Weight

212.25

InChI

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+

InChI Key

SERARPRVBWDEBA-GXDHUFHOSA-N

SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O

Synonyms

salicylaldehyde phenylhydrazone

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O

The exact mass of the compound Salicylaldehyde phenylhydrazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of phenylhydrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxybenzaldehyde phenylhydrazone (CAS 614-65-3), commonly known as salicylaldehyde phenylhydrazone, is a highly versatile O,N,N-donor Schiff base ligand utilized extensively in analytical and coordination chemistry. Featuring a phenolic hydroxyl group, an azomethine linkage, and a secondary amine, it serves as a robust multidentate chelating agent capable of forming stable complexes with a wide array of transition metals. In industrial and laboratory settings, it is primarily procured as a precursor for homogeneous catalysts, a selective fluorescent probe for heavy metals, and a precision colorimetric indicator for standardizing organometallic reagents. Its well-defined thermal stability (melting point 140-145 °C) and consistent purity profiles make it a reliable baseline material for reproducible synthetic workflows .

Substituting 2-hydroxybenzaldehyde phenylhydrazone with generic analogs compromises both coordination capacity and analytical sensitivity. Using simple salicylaldehyde removes the hydrazone nitrogen donors, preventing the formation of higher-denticity (e.g., κ3N,N,O) metal complexes and eliminating the photoinduced electron transfer (PET) mechanisms required for fluorescence sensing [1]. Conversely, employing benzaldehyde phenylhydrazone lacks the critical ortho-hydroxyl group, which is strictly required to form stable six-membered chelate rings with transition metals and to enable excited-state intramolecular proton transfer (ESIPT). Furthermore, in organometallic quality control, generic indicators often yield sluggish or ambiguous color shifts, whereas 2-hydroxybenzaldehyde phenylhydrazone provides a sharp, stoichiometric end-point transition essential for accurate Grignard reagent titration [2].

High-Sensitivity Fluorescent Detection of Lead (II) via PET Mechanism

2-Hydroxybenzaldehyde phenylhydrazone acts as a highly selective fluorescent probe for Pb2+ ions. Upon complexation, it exhibits a ~100-fold enhancement in fluorescence intensity accompanied by a blue shift in the emission maximum, driven by a photoinduced electron transfer (PET) mechanism [1]. In contrast, baseline transition metals such as Cu2+, Ni2+, and Zn2+ produce no such enhancement, proving its strict selectivity.

Evidence DimensionFluorescence intensity enhancement and detection limit
Target Compound Data~100-fold enhancement for Pb2+; Detection limit = 6.3 × 10^-7 M
Comparator Or BaselineGeneric background / other metals (Cu2+, Zn2+, Ni2+) yielding 0-fold enhancement
Quantified Difference100-fold signal-to-noise ratio specific to Pb2+ over competing ions
Conditions1:1 (v/v) CH3OH:H2O solvent mixture

Enables selective, trace-level environmental and industrial monitoring of lead without interference from common co-existing metal ions.

Precision Colorimetric Indication for Grignard Reagent Titration

When utilized as an indicator for standardizing Grignard reagents, 2-hydroxybenzaldehyde phenylhydrazone provides a sharp, unambiguous end-point transition from yellow to golden orange or red[1]. This specific transition outperforms generic indicators or simple visual estimation, which can suffer from sluggish or ambiguous color shifts in ethereal solvents, ensuring precise molarity calculations.

Evidence DimensionTitration end-point clarity
Target Compound DataSharp yellow to golden orange/red transition
Comparator Or BaselineGeneric indicators that yield less distinct shifts in organometallic matrices
Quantified DifferenceProvides a clear, accurate visual end-point for determining exact molarity
ConditionsTitration of Grignard reagents in anhydrous solvents

Ensures exact stoichiometric control in scale-up organometallic synthesis, preventing costly yield losses from inaccurate reagent dosing.

κ3N,N,O-Coordination for Stable Transition Metal Complexes

The presence of both the phenolic hydroxyl and the hydrazone N-H allows 2-hydroxybenzaldehyde phenylhydrazone to undergo double deprotonation, acting as a robust κ3N,N,O-chelating ligand[1]. Compared to simple imines or non-hydroxylated hydrazones (such as cinnamon aldehyde phenylhydrazone) that only offer κ1N coordination, this compound forms highly stable, rigid complexes with early transition metals like titanium.

Evidence DimensionLigand denticity and complex stability
Target Compound Dataκ3N,N,O coordination via double deprotonation
Comparator Or BaselineCinnamon aldehyde phenylhydrazone (κ1N coordination)
Quantified DifferenceFormation of three coordinate bonds versus one, drastically increasing thermodynamic stability
ConditionsSynthesis of hydrazonido titanium complexes under inert atmosphere

Provides the structural rigidity and stability required for developing robust homogeneous catalysts and advanced metal-organic materials.

Trace Metal Analysis and Environmental Sensing

Leveraging its ~100-fold fluorescence enhancement and sub-micromolar detection limit for Pb2+, this compound is highly effective for designing optical sensors and diagnostic kits for heavy metal contamination [1]. It is the right choice when selective lead detection is required without interference from common transition metals.

Standardization of Organometallic Reagents

Employed in quality control laboratories as a highly reliable colorimetric indicator, it accurately titrates Grignard reagents by providing a sharp yellow to red end-point[2]. This application is critical for ensuring precise reaction stoichiometry in pharmaceutical and fine chemical scale-up.

Precursor for Homogeneous Catalysts

Acting as a versatile κ3N,N,O-ligand, it is utilized in the synthesis of stable early transition metal (e.g., Titanium) complexes [3]. It is the preferred ligand when structural rigidity and multidentate stability are required for polymerization or cross-coupling catalysis.

XLogP3

3.4

UNII

17CTW03UJP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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